3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-5-3-10-11(4-5)8-6(9)2-7(8)12/h3-4,6-8,12H,2,9H2,1H3 |
InChI Key |
KDYGKJXNUZDJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2C(CC2O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the amino and pyrazole groups. One common method includes the cyclization of a suitable precursor, such as a 1,3-diene, followed by the introduction of the pyrazole ring through a cycloaddition reaction. The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Scientific Research Applications
Rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is a useful research compound. The molecular formula is C8H15Cl2N3O, with a molecular weight of 240.13 g/mol, and the purity is usually 95%.
Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial properties. In vitro studies indicate that compounds similar to rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol have broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Pyrazole derivatives can possess significant antioxidant properties. Studies have shown that certain pyrazole derivatives exhibit higher radical scavenging capacity than established antioxidants, suggesting that rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may contribute to oxidative stress reduction.
Anti-inflammatory Properties
Pyrazole-based compounds have well-documented anti-inflammatory potential. Molecular docking studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Assess antioxidant capacity | Demonstrated superior radical scavenging ability compared to standard antioxidants like Trolox. |
| Study 3 | Investigate anti-inflammatory action | Indicated potential inhibition of COX enzymes leading to reduced inflammation markers in cell cultures. |
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can enhance the compound’s binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include pyrazole-containing heterocycles such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (Compound 11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b) from Molecules (2012) . Key differences and similarities are outlined below:
Key Findings
Ring Strain vs. Stability : The cyclobutane core in the target compound introduces significant ring strain (~110 kJ/mol), which may enhance reactivity compared to the more stable pyran rings in Compounds 11a/b . This strain could facilitate ring-opening reactions or conformational adjustments in binding pockets.
Synthetic Complexity : The synthesis of the target compound likely requires precise stereochemical control due to the cyclobutane ring, whereas Compounds 11a/b are synthesized via straightforward condensations under reflux conditions .
Biological Activity
3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a cyclobutane ring substituted with a 4-methyl-1H-pyrazol-1-yl group and an amino alcohol functional group, is hypothesized to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is . Its structural representation highlights the presence of a hydroxyl group and a pyrazole moiety, which are crucial for its interactions within biological systems. The compound's stereochemistry is defined as (1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol, which influences its binding interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that compounds containing pyrazole derivatives exhibit significant antimicrobial activity. For instance, pyrazole-containing compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| F7 | Staphylococcus aureus | 128 μg/mL |
| F5 | Escherichia coli | 32 μg/mL |
| F9 | Candida albicans | 16 μg/mL |
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory and analgesic properties. Compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism suggests potential applications in pain management and the treatment of inflammatory diseases.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.
- Metal Ion Coordination : The pyrazole ring may coordinate with metal ions, modulating enzyme activity.
- Receptor Interaction : The compound may interact with various receptors through π–π interactions, influencing signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the cyclobutane framework via cyclization reactions.
- Introduction of the pyrazole moiety through condensation reactions with hydrazine derivatives.
- Functionalization of the resulting compound to yield the final product.
Case Studies
Several studies have focused on the synthesis and evaluation of related pyrazole compounds:
- A study published in Molecules reported the synthesis of various pyrazole derivatives and their antimicrobial activity against strains like Candida albicans, demonstrating the relevance of structural modifications in enhancing biological efficacy .
- Another research highlighted the structure–activity relationships (SAR) among pyrazole derivatives, indicating that modifications at specific positions can significantly influence their biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
